molecular formula C6H6NaS B8764629 SODIUM BENZENETHIOLATE

SODIUM BENZENETHIOLATE

Cat. No.: B8764629
M. Wt: 133.17 g/mol
InChI Key: BGXZJSLTGNPDDH-UHFFFAOYSA-N
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Description

Sodium Benzenethiolate (CAS RN: 930-69-8), also known as sodium thiophenolate, is a versatile and air-sensitive organosulfur compound with the molecular formula C₆H₅NaS and a molecular weight of 132.16 g/mol. It is supplied as a white to light yellow crystalline powder with a minimum purity of 95.0%, often exceeding 99.5% . This reagent holds significant research value in synthetic chemistry, particularly as a deprotecting agent. It efficiently removes allyl groups from poly(allyl ethylene phosphate) precursors to yield poly(ethylene sodium phosphate) (PEP·Na), a key biocompatible polyphosphodiester. This reaction is highly selective and proceeds without detectable degradation of the polymer backbone, making it a superior method compared to basic hydrolysis, which risks chain scission . Furthermore, this compound is historically important in analytical chemistry for the determination of acetylcholine (ACh) and choline in biological samples. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it facilitates the volatilization of the quaternary ammonium compound acetylcholine by demethylating it to form a tertiary amine analog, thus enabling accurate quantification in complex matrices like brain tissue . Handling and Safety: This compound is air and moisture sensitive and must be stored under inert gas in a cool, dark place . It is corrosive and causes severe skin burns and eye damage (Hazard Statement H314). Researchers must use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection . Disclaimer: This product is intended for research and laboratory use only. It is not designed, tested, or approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H6NaS

Molecular Weight

133.17 g/mol

InChI

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

BGXZJSLTGNPDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium benzenethiolate can be synthesized by reacting benzenethiol (thiophenol) with sodium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of sodium hydroxide in water . The mixture is then stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium benzenethiolate acts as a strong nucleophile, displacing halides in alkyl and aryl halides:

  • Reaction with alkyl halides :
    this compound reacts with iodomethane in a classic Sₙ2 mechanism to form methyl phenyl sulfide (Ph–S–CH₃) with 96% yield .

    C₆H₅SNa+CH₃IC₆H₅S–CH₃+NaI\text{C₆H₅SNa} + \text{CH₃I} \rightarrow \text{C₆H₅S–CH₃} + \text{NaI}
  • Polyhalogenated aromatic systems :
    In the synthesis of persulfurated benzene ligands, this compound replaces chloride in perfluorobenzene derivatives. For example, reaction with compound 3 (a polyhalogenated benzene) yields polysubstituted thioethers under mild conditions (40°C, DMF) .

SubstrateConditionsProductYieldReference
IodomethaneAmbientMethyl phenyl sulfide96%
PerfluorobenzeneDMF, 40°CPolysulfurated benzene~90%

Elimination Reactions

This compound promotes β-elimination in halogenated hydrocarbons:

  • Dehydrochlorination of DDT :
    In methanol, this compound facilitates the E2 elimination of HCl from DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) to form DDE. Kinetic studies confirm an E2 mechanism , where proton transfer precedes C–Cl bond cleavage. The reaction is 14,000× slower compared to sodium ethoxide due to weaker basicity .

    DDT+C₆H₅SNaDDE+NaCl+C₆H₅SH\text{DDT} + \text{C₆H₅SNa} \rightarrow \text{DDE} + \text{NaCl} + \text{C₆H₅SH}
  • Isotope effects :
    A deuterium isotope effect (kH/kD=3.0k_H/k_D = 3.0) observed in deuterated DDT confirms concerted proton transfer and bond heterolysis in the transition state .

Redox and Electron-Transfer Reactions

This compound participates in electron-transfer processes:

  • Quenching of Ru(bpy)₃²⁺ :
    In acetonitrile, this compound reduces photoexcited Ru(bpy)₃²⁺* (kq=4860dm3mol1k_q = 4860 \, \text{dm}^3 \, \text{mol}^{-1}) to Ru(bpy)₃⁺. The back-electron transfer is suppressed, leading to a slow decay (k=3.0s1k = 3.0 \, \text{s}^{-1}) .

    Ru(bpy)₃²⁺*+C₆H₅S⁻Ru(bpy)₃⁺+C₆H₅S\text{Ru(bpy)₃²⁺*} + \text{C₆H₅S⁻} \rightarrow \text{Ru(bpy)₃⁺} + \text{C₆H₅S}^\bullet
  • Oxidation to disulfides :
    Treatment with Br₂ or I₂ oxidizes this compound to diphenyl disulfide (Ph–S–S–Ph), reversible under reducing conditions (e.g., Zn/H⁺) .

Reaction with Electrophilic Substrates

This compound reacts with carbonyl compounds and epoxides:

  • Epoxide ring-opening :
    In tetrahydrofuran (THF), it attacks epoxides regioselectively, yielding thioether-alcohols.

Key Mechanistic Insights

  • Solvent effects : Reactions in protic solvents (e.g., methanol) stabilize ionic intermediates, favoring E2 pathways .

  • Steric and electronic factors : Bulky substrates reduce reaction rates due to hindered access to the nucleophilic sulfur center .

Scientific Research Applications

Organic Synthesis

Key Reagent in Pharmaceutical Chemistry
Sodium benzenethiolate serves as a critical reagent for introducing thiol groups into organic molecules, which is essential in pharmaceutical synthesis. It facilitates the formation of various thiophenol derivatives, which are building blocks for numerous bioactive compounds .

Nucleophilic Substitution Reactions
The compound is known for its high nucleophilicity, making it suitable for nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers, which are important in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Ring-opening Reactions
A study demonstrated the use of this compound in ring-opening reactions of epoxy compounds. The reactions yielded high-purity products, showcasing its effectiveness as a nucleophile in organic transformations .

Analytical Applications

Immunoassays and Protein Detection
this compound is employed as a probe in immunoassays and for the detection of label-free proteins using surface-enhanced Raman scattering (SERS) techniques. This application highlights its role in analytical chemistry and biochemistry, particularly in detecting biomolecules at low concentrations .

Industrial Applications

Corrosion Inhibitor
In industrial settings, this compound acts as a corrosion inhibitor. Its ability to form protective layers on metal surfaces helps prevent corrosion in various applications, including oil and gas pipelines .

Antioxidant Properties
The compound also exhibits antioxidant properties, making it useful in formulations aimed at preventing oxidative degradation in materials and products .

Environmental Considerations

Toxicity and Safety
While this compound has valuable applications, it is also classified as a hazardous material. It can cause skin burns and respiratory issues upon exposure. Therefore, proper handling and safety measures are essential when working with this compound .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisKey reagent for thiol group introduction; nucleophilic substitution reactions
Analytical ChemistryUsed in immunoassays and protein detection via SERS
Industrial UseActs as a corrosion inhibitor; antioxidant properties
Environmental ImpactToxicity concerns necessitate careful handling

Mechanism of Action

The mechanism of action of sodium benzenethiolate involves its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is facilitated by the presence of the thiolate anion (S^-), which is highly reactive . The compound can also participate in electron-transfer reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Benzenethiolate vs. Sodium Phenolate (C₆H₅ONa)

  • Structure and Bonding: Sodium phenolate replaces sulfur with oxygen. The larger atomic size and lower electronegativity of sulfur in benzenethiolate result in weaker ionic bonding compared to phenolate, influencing solubility and reactivity.
  • Acidity/Basicity: Benzenethiol (pKa ~6.5) is less acidic than phenol (pKa ~10), making this compound a weaker base than sodium phenolate. However, the thiolate ion is a stronger nucleophile due to sulfur’s polarizability .
  • Reactivity: this compound participates more readily in nucleophilic aromatic substitution (NAS) and metal-complexation reactions. For example, it forms stable thioether linkages, whereas phenolate favors electrophilic substitutions like nitration or sulfonation.
Property This compound Sodium Phenolate
Molecular Weight (g/mol) 144.18 116.09
Solubility in Water High Moderate
pKa of Parent Acid ~6.5 ~10
Nucleophilicity High Moderate

This compound vs. Sodium Sulfide (Na₂S)

  • Basicity :
    Sodium sulfide (Na₂S) is a stronger base due to the fully deprotonated sulfide ion (S²⁻). However, its high basicity limits its use in neutral or acidic conditions.
  • Applications :
    this compound is preferred in organic synthesis for controlled nucleophilic reactions, whereas Na₂S is used in bulk industrial processes (e.g., paper pulping) .
  • Safety :
    Na₂S releases toxic H₂S gas upon acid exposure, posing greater hazards than this compound, which primarily causes eye irritation (similar to sodium benzoate, H319 ).

This compound vs. Sodium Benzoate (C₇H₅NaO₂)

  • Functional Groups :
    Sodium benzoate contains a carboxylate group (COO⁻Na⁺), while this compound features a thiolate (S⁻Na⁺).
  • Reactivity :
    The thiolate ion is more nucleophilic and reactive in alkylation or acylation reactions compared to the carboxylate, which is more stable and less reactive .
  • Applications :
    Sodium benzoate is a preservative in food and cosmetics , whereas this compound is used in synthetic chemistry for C–S bond formation.
Property This compound Sodium Benzoate
Key Functional Group Thiolate (S⁻) Carboxylate (COO⁻)
Common Uses Organic synthesis Food preservative
Hazards Eye irritation Low toxicity

This compound vs. Sodium Ethanethiolate (CH₃CH₂SNa)

  • Steric and Electronic Effects :
    The aromatic ring in this compound stabilizes the thiolate via resonance, enhancing its nucleophilicity compared to aliphatic sodium ethanethiolate.
  • Solubility : this compound has higher solubility in polar aprotic solvents (e.g., DMF) due to delocalized charge, whereas ethanethiolate is more soluble in alcohols.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sodium benzenethiolate with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution of benzene thiol with sodium hydroxide. Key steps include:

  • Purification of benzene thiol via vacuum distillation to minimize impurities .
  • Reaction stoichiometry control (1:1 molar ratio of benzene thiol to NaOH) under inert atmosphere (e.g., nitrogen) to prevent oxidation .
  • Post-synthesis characterization using FT-IR (to confirm S–Na bond formation at ~450 cm⁻¹) and elemental analysis (target: ≤0.5% residual solvent).
  • Data Table :
SolventTemperature (°C)CatalystYield (%)Purity (NMR)Reference
Ethanol25None8598%
THF40NaH9299%

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • ¹H/¹³C NMR : Look for absence of thiol proton (δ ~1.5 ppm) and shifts in aromatic protons due to deprotonation .
  • FT-IR : Confirm S–Na stretching (450–470 cm⁻¹) and absence of S–H peaks (~2550 cm⁻¹) .
  • Conflict Resolution : Discrepancies in NMR shifts (e.g., aromatic proton shifts ±0.3 ppm) may arise from residual solvent or hydration. Use D₂O exchange experiments to identify labile protons .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict this compound’s reactivity in novel reactions?

  • Methodological Answer :

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d) basis set to model S–Na bond dissociation energy .

Simulate reaction pathways (e.g., SN2 mechanisms) with solvent effects (PCM model for ethanol/THF) .

  • Validation : Compare calculated activation energies (±5 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots).
  • Case Study : A 2023 study combined DFT and HPLC to predict nucleophilic aromatic substitution outcomes (R² = 0.89 correlation) .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar aprotic solvents?

  • Methodological Answer :

  • Hypothesis Testing : Variables like trace water content (e.g., DMF vs. anhydrous DMF) or temperature gradients (25°C vs. 40°C) may explain discrepancies.
  • Experimental Design :
  • Conduct solubility tests under controlled humidity (e.g., glovebox) with Karl Fischer titration to quantify water .
  • Use DSC to monitor phase changes during dissolution.
  • Data Table :
SolventWater Content (ppm)Solubility (g/L)Temperature (°C)Study
DMF50012025
DMF (dry)5025025

Q. How can this compound’s stability under varying pH conditions be systematically evaluated for catalytic applications?

  • Methodological Answer :

  • Stability Assay :

Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis (λ = 280 nm for aromatic intermediates) .

Use LC-MS to identify degradation products (e.g., benzene sulfonic acid at pH < 4).

  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. A 2022 study reported t₁/₂ = 8 hours at pH 10 vs. 2 hours at pH 3 .

Methodological Guidelines

  • Ethical Reporting : Adhere to CONSORT guidelines for transparency in experimental replication .
  • Data Storage : Securely archive raw spectra and computational input files using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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